4-[3-[2-(Dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol
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Overview
Description
Preparation Methods
The synthesis of eplivanserin involves several steps. The condensation between 2’-fluoroacetophenone and 4-hydroxybenzaldehyde produces a chalcone intermediate . This intermediate is then reacted with (2-chloroethyl)dimethylamine and acetone oxime to yield dimethylaminoacetoxime . The final product is obtained as a mixture of isomers . Industrial production methods for eplivanserin are not widely documented, but the synthesis route mentioned is a key step in its preparation.
Chemical Reactions Analysis
Eplivanserin undergoes various chemical reactions, including:
Oxidation: Eplivanserin can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving eplivanserin are less common.
Substitution: Eplivanserin can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Eplivanserin has been used in various scientific research applications, including:
Mechanism of Action
Eplivanserin exerts its effects by acting as an inverse agonist on the serotonin receptor subtype 5-HT2A . This action reduces the activity of the receptor, leading to its sedative effects. Unlike older drugs, eplivanserin does not significantly interact with dopamine, histamine, or adrenergic receptors, which reduces the likelihood of side effects associated with these receptors .
Comparison with Similar Compounds
Eplivanserin is compared with other 5-HT2A receptor antagonists and inverse agonists, such as:
Pimavanserin: Another 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis.
Volinanserin: A selective 5-HT2A receptor antagonist with similar pharmacological properties.
Nelotanserin: An inverse agonist at the 5-HT2A receptor, studied for its potential in treating sleep disorders.
Eplivanserin’s uniqueness lies in its high selectivity for the 5-HT2A receptor and minimal interaction with other receptors, which reduces the risk of side effects .
Properties
Molecular Formula |
C19H21FN2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol |
InChI |
InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3 |
InChI Key |
VAIOZOCLKVMIMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
4-((3Z)-3-(2-dimethylaminoethyl)oxyimino-3-(2-fluorophenyl)propen-1-yl)phenol hemifumarate SR 46349 SR 46349B SR-46349 SR-46349B |
Origin of Product |
United States |
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